molecular formula C19H15NO6S2 B2766173 METHYL 3-[(2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXYLATE CAS No. 899977-21-0

METHYL 3-[(2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXYLATE

Cat. No.: B2766173
CAS No.: 899977-21-0
M. Wt: 417.45
InChI Key: PVRMEZJFRZMSLY-UHFFFAOYSA-N
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Description

METHYL 3-[(2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXYLATE is a thiophene-based derivative featuring three key substituents:

  • Sulfamoyl group linked to a 1,3-benzodioxol moiety at position 2.
  • Phenyl group at position 3.
  • Methyl ester at position 2.

The 1,3-benzodioxol group is a bicyclic aromatic system with electron-donating properties due to its oxygen atoms, which stabilize adjacent substituents . The sulfamoyl (-SO2NH2) group introduces hydrogen-bonding capacity, while the methyl ester enhances lipophilicity.

Properties

IUPAC Name

methyl 3-(1,3-benzodioxol-5-ylsulfamoyl)-4-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO6S2/c1-24-19(21)17-18(14(10-27-17)12-5-3-2-4-6-12)28(22,23)20-13-7-8-15-16(9-13)26-11-25-15/h2-10,20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRMEZJFRZMSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-[(2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:

    Formation of the Benzodioxole Intermediate: This step involves the reaction of catechol with methylene chloride in the presence of a base to form the benzodioxole ring.

    Sulfonamide Formation: The benzodioxole intermediate is then reacted with a sulfonyl chloride to form the sulfonamide group.

    Thiophene Ring Formation: The sulfonamide intermediate is then reacted with a thiophene derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-[(2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiophenes or sulfonamides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of METHYL 3-[(2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis: Benzodioxol-Containing Derivatives

(a) 1-(2H-1,3-Benzodioxol-5-yl)-N-methylbutan-2-amine
  • Key Differences : Replaces the thiophene core with a butan-2-amine chain.
  • Functional Impact : The amine group enables protonation at physiological pH, increasing water solubility compared to the target compound’s ester and sulfamoyl groups.
(b) 3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropanal
  • Key Differences : Features an aldehyde group instead of sulfamoyl and thiophene.
  • Functional Impact : The aldehyde’s electrophilicity makes it reactive in condensation reactions, contrasting with the sulfamoyl group’s hydrogen-bonding stability.

Table 1: Substituent-Driven Property Comparison

Compound Aromatic Core Key Substituents H-Bond Capacity Reactivity Profile
Target Compound Thiophene Sulfamoyl, Methyl Ester, Phenyl High (SO2NH2) Moderate (ester hydrolysis)
1-(2H-1,3-Benzodioxol-5-yl)-N-methylbutan-2-amine None Amine, Benzodioxol Moderate (NH) High (amine nucleophilicity)
3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropanal None Aldehyde, Benzodioxol Low High (aldehyde electrophilicity)

Core Structure Comparison: Thiophene vs. Pyrimidine

ETHYL 4-((2-[(4-FLUOROBENZOYL)AMINO]PHENYL)SULFANYL)-2-(METHYLSULFANYL)-5-PYRIMIDINECARBOXYLATE
  • Key Differences : Pyrimidine core replaces thiophene; includes sulfanyl (-S-) and fluorobenzoyl groups.
  • The sulfanyl group increases lipophilicity compared to the target compound’s sulfamoyl group.

Table 2: Aromatic Core and Electronic Effects

Compound Aromatic Core Electron Density Key Functional Groups Lipophilicity (XLogP3)
Target Compound Thiophene Electron-rich SO2NH2, COOCH3 Estimated ~3.5*
ETHYL 4-(...) Pyrimidine-5-carboxylate Pyrimidine Electron-deficient S-, COOCH2CH3, F 4.6

*Estimated based on methyl ester’s contribution compared to ethyl ester in .

Hydrogen-Bonding and Crystallographic Behavior

The sulfamoyl group in the target compound can act as both a hydrogen-bond donor (NH) and acceptor (SO2), promoting stable crystal packing . In contrast:

  • Amine derivatives (e.g., 1-(2H-1,3-Benzodioxol-5-yl)-N-methylbutan-2-amine ) primarily donate H-bonds via NH.
  • Aldehydes (e.g., 3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropanal ) lack strong H-bond donors, leading to less predictable crystal structures.

Crystallographic tools like SHELXL and ORTEP-3 are critical for validating these structural features, ensuring accurate comparisons of molecular conformations.

Ester Group Variations

  • Methyl Ester (Target Compound) : Smaller alkyl chain increases metabolic susceptibility compared to bulkier esters.
  • Ethyl Ester (e.g., ETHYL 4-(...) Pyrimidine-5-carboxylate ): Longer chain enhances lipophilicity and may slow hydrolysis.

Biological Activity

Methyl 3-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in anticancer research. This article discusses the compound's molecular structure, biological activity, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of this compound is C25H23N3O5S2C_{25}H_{23}N_{3}O_{5}S_{2}, with a molecular weight of approximately 509.6 g/mol. The compound features a benzodioxole moiety, which is known for its diverse pharmacological effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzodioxole-containing compounds. For instance, derivatives of benzodioxole have shown significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and C6 (rat glioma) cells. The mechanism often involves the induction of apoptosis and disruption of mitochondrial membrane potential.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHeLa0.219–1.94Apoptosis induction
Benzodioxole derivativeA5491.12–27.06COX enzyme inhibition
Benzodioxole thiosemicarbazone derivativeC6<10DNA synthesis inhibition

The compound's effectiveness varies by concentration, with higher doses generally required for significant cytotoxicity.

The biological activity of this compound may involve several pathways:

  • Inhibition of Cyclooxygenase Enzymes : Some studies have indicated that similar compounds exhibit selective inhibition of COX enzymes, which are crucial in inflammatory processes and cancer progression.
  • Apoptosis Induction : The compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • DNA Synthesis Inhibition : Certain derivatives have shown the ability to inhibit DNA synthesis in cancer cells, further contributing to their anticancer effects.

Study on HeLa Cells

A study published in PMC7487730 evaluated various benzodioxole derivatives for their cytotoxic effects on HeLa cells. The results indicated that the synthesized compounds exhibited moderate activity against COX1 and COX2 enzymes while showing significant cytotoxicity at higher concentrations (IC50 values ranging from 0.219 to 1.94 mM) .

Study on A549 and C6 Cells

Another study focused on benzodioxole-based thiosemicarbazones demonstrated that these compounds significantly inhibited cell growth in A549 and C6 cell lines while exhibiting low toxicity to normal mouse embryonic fibroblast cells (NIH/3T3). The most promising compound increased apoptosis rates and disrupted mitochondrial functions .

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